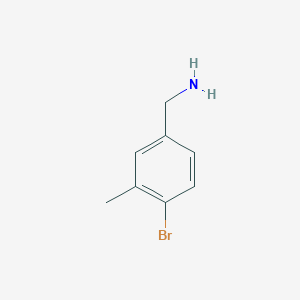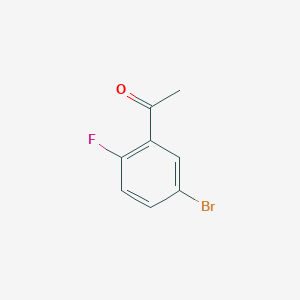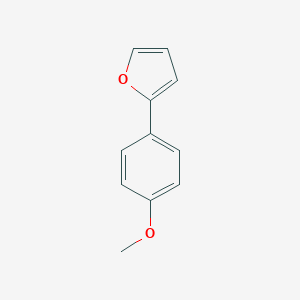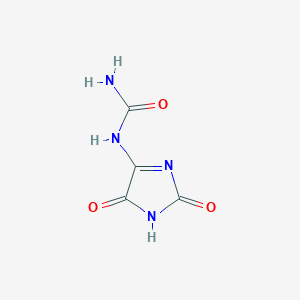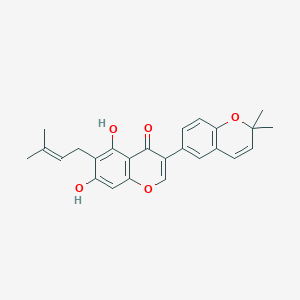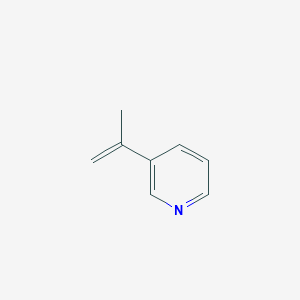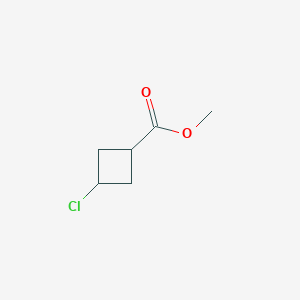
Methyl 3-chlorocyclobutanecarboxylate
Overview
Description
“Methyl 3-chlorocyclobutanecarboxylate” is a chemical compound with the molecular formula C6H9ClO2 . It has an average mass of 148.587 Da and a monoisotopic mass of 148.029114 Da . It is also known by other names such as “3-Chlorocyclobutanecarboxylate de méthyle” in French and “Methyl-3-chlorcyclobutancarboxylat” in German .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H9ClO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm³, a boiling point of 185.4±33.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.2±3.0 kJ/mol and a flash point of 77.1±20.8 °C . The compound has a molar refractivity of 34.4±0.4 cm³ .Scientific Research Applications
1. Photocycloaddition Reactions
Methyl 3-chlorocyclobutanecarboxylate is involved in photocycloaddition reactions. For instance, methyl 2- and 3-chromonecarboxylate irradiation in the presence of various alkenes produces cyclobutane type adducts. These structures were confirmed through X-ray structural analysis. The study found that methyl 2-chromonecarboxylate showed higher photochemical reactivity compared to methyl 3-chromonecarboxylate, yielding mainly endo adducts as products (Sakamoto et al., 2012).
2. Chemical Synthesis and Molecular Studies
This compound is also significant in chemical synthesis. A study by Niwayama and Houk (1992) synthesized Methyl 3-formylcyclobutene-3-carboxylate, which upon thermolysis, formed methyl (2H)-pyrane-5-carboxylate. This was confirmed by electrocyclization of the formyl-in, ester-out product of ring opening, validating theoretical predictions (Niwayama & Houk, 1992).
3. Role in Organic Syntheses
The compound has been utilized in organic syntheses, such as in the study by Lampman and Aumiller (2003), where 3-Chlorocyclobutanecarboxylic acid was produced as a product, involving decarboxylation and halogenation processes (Lampman & Aumiller, 2003).
4. Biosynthesis Involvement
Chloromethane, which includes methyl groups, was identified as a novel methyl donor in the biosynthesis of esters in Phellinus pomaceus. This demonstrates the compound's relevance in biochemical processes and natural product synthesis (Harper et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-chlorocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLWYAGIWDJBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550392 | |
| Record name | Methyl 3-chlorocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15963-46-9 | |
| Record name | Cyclobutanecarboxylic acid, 3-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15963-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chlorocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


